Cas no 50932-22-4 (6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine, 5,8-dihydro-9,10-dimethoxy-8-(trichloromethyl)-)

6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine, 5,8-dihydro-9,10-dimethoxy-8-(trichloromethyl)- structure
50932-22-4 structure
Productnaam:6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine, 5,8-dihydro-9,10-dimethoxy-8-(trichloromethyl)-
CAS-nummer:50932-22-4
MF:C21H18Cl3NO4
MW:454.730923175812
CID:385832
PubChem ID:320713

6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine, 5,8-dihydro-9,10-dimethoxy-8-(trichloromethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine, 5,8-dihydro-9,10-dimethoxy-8-(trichloromethyl)-
    • 8-trichloromethyl-7,8-dihydroberberine
    • 8-Trichloromethyldihydroberberine
    • 9,10-Dimethoxy-8-trichlormethyl-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isochino[3,2-a]isochinolin
    • 9,10-dimethoxy-8-trichloromethyl-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline
    • AC1L82SY
    • CHEMBL396263
    • chloroformberberine
    • CTK1H4779
    • NCI60_002194
    • NSC269192
    • TRICHLOROMETHYLDIHYDROBERBRINE, 8-
    • dimethoxy(trichloromethyl)[?]
    • DTXSID80313347
    • NSC-269192
    • SCHEMBL12329060
    • 50932-22-4
    • 9,10-Dimethoxy-8-(trichloromethyl)-5,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline
    • Inchi: InChI=1S/C21H18Cl3NO4/c1-26-15-4-3-12-7-14-13-9-17-16(28-10-29-17)8-11(13)5-6-25(14)20(21(22,23)24)18(12)19(15)27-2/h3-4,7-9,20H,5-6,10H2,1-2H3
    • InChI-sleutel: CAGHPRDTHLKFCW-UHFFFAOYSA-N
    • LACHT: COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2C(Cl)(Cl)Cl)OCO5)OC

Berekende eigenschappen

  • Exacte massa: 453.03034
  • Monoisotopische massa: 453.030141g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 2
  • Complexiteit: 656
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.2Ų
  • XLogP3: 5.4

Experimentele eigenschappen

  • PSA: 40.16

Related Articles

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd